molecular formula C13H9NO B1287924 Benzo[f]isoquinolin-4(3H)-one CAS No. 30081-63-1

Benzo[f]isoquinolin-4(3H)-one

Cat. No. B1287924
CAS RN: 30081-63-1
M. Wt: 195.22 g/mol
InChI Key: WMSJINODUNXFFQ-UHFFFAOYSA-N
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Description

Benzo[f]isoquinolin-4(3H)-one is a type of isoquinolone, a class of compounds that are synthetically and pharmaceutically important . It contains a total of 31 atoms; 15 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .


Synthesis Analysis

The synthesis of isoquinolones like Benzo[f]isoquinolin-4(3H)-one involves several methods. One method is the rhodium-catalyzed C-H activation/annulation reactions where vinyl acetate is used as an acetylene equivalent . Another method involves a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization . A more recent method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes .


Molecular Structure Analysis

The molecular structure of Benzo[f]isoquinolin-4(3H)-one includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 33 bonds .


Chemical Reactions Analysis

Several chemical reactions are involved in the synthesis of Benzo[f]isoquinolin-4(3H)-one. These include rhodium-catalyzed C-H activation/annulation reactions, Suzuki cross-coupling, platinum-catalyzed nitrile hydrolysis and cyclization, and visible light-induced condensation cyclization .

Scientific Research Applications

Antimalarial Applications

The Benzo[f]isoquinolin-4(3H)-one structure is frequently encountered in antimalarial drugs . The unique properties of this compound make it effective in inhibiting the growth of malaria parasites.

Antitumor Applications

This compound has shown promising results in the field of oncology . It’s used in the synthesis of various antitumor drugs, contributing to the fight against different types of cancer .

Anticonvulsant Applications

Benzo[f]isoquinolin-4(3H)-one is also used in the development of anticonvulsant drugs . These drugs are used to prevent or reduce the severity of epileptic seizures and other convulsive disorders.

Fungicidal Applications

This compound has broad applications in the development of fungicides . It helps in controlling the growth of harmful fungi in agriculture and other fields.

Antimicrobial Applications

Benzo[f]isoquinolin-4(3H)-one is used in the synthesis of antimicrobial drugs . These drugs are used to treat a variety of infections caused by bacteria, viruses, and other microorganisms.

Anti-inflammatory Applications

This compound is also used in the development of anti-inflammatory drugs . These drugs are used to reduce inflammation and relieve pain in conditions like arthritis and other inflammatory diseases.

Synthesis of Isoquinolones

Benzo[f]isoquinolin-4(3H)-one is used in the synthesis of isoquinolones . Isoquinolones are a class of synthetically and pharmaceutically important compounds.

Arylation of Isoquinolone Scaffold

The isoquinolone scaffold of Benzo[f]isoquinolin-4(3H)-one can be arylated using aryliodonium salts as the coupling partners at either the C4 or C8 position . This process is crucial in the development of various pharmaceutical compounds.

properties

IUPAC Name

3H-benzo[f]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSJINODUNXFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590574
Record name Benzo[f]isoquinolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30081-63-1
Record name Benzo[f]isoquinolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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